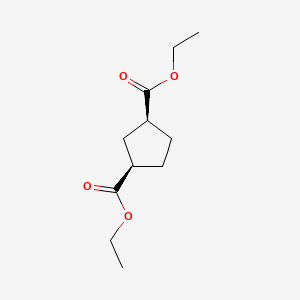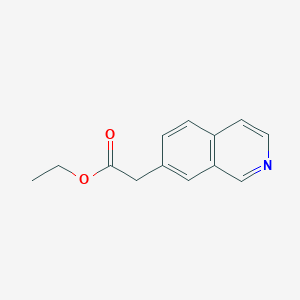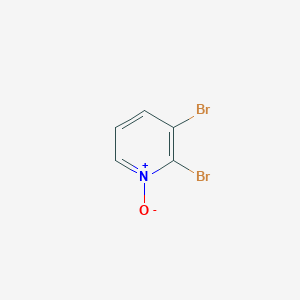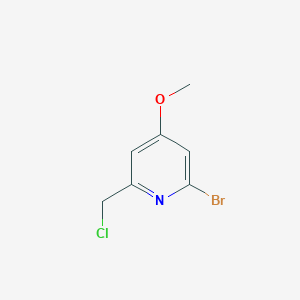
2-Bromo-6-(chloromethyl)-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(chloromethyl)-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(chloromethyl)-4-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method starts with 2,6-dibromopyridine, which undergoes a series of reactions including halogen-metal exchange and subsequent chlorination. The use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride has been reported to facilitate these reactions under milder conditions compared to traditional reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective starting materials and reagents, as well as reaction conditions that ensure high yield and purity. The process typically involves multiple steps, including bromination, chlorination, and methoxylation, followed by purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-Bromo-6-(chloromethyl)-4-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-Bromo-6-(chloromethyl)-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-methoxypyridine involves its interaction with various molecular targets. The presence of halogen atoms and a methoxy group allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context in which the compound is used, such as in enzyme inhibition or as a precursor in synthetic chemistry.
類似化合物との比較
2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the methoxy group.
2-Bromo-4-chlorobenzaldehyde: Contains a benzaldehyde group instead of a pyridine ring.
2-Bromo-6-methoxynaphthalene: Features a naphthalene ring instead of a pyridine ring.
Uniqueness: 2-Bromo-6-(chloromethyl)-4-methoxypyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a methoxy group, allows for diverse chemical transformations and makes it a valuable compound in various fields of research.
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
2-bromo-6-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,4H2,1H3 |
InChIキー |
AWDHTPGPZQJKSI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


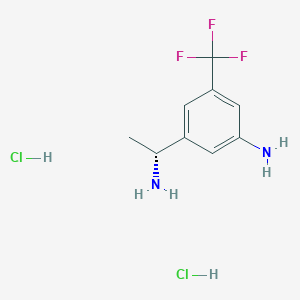
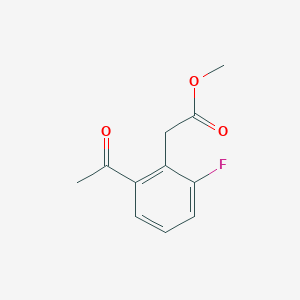
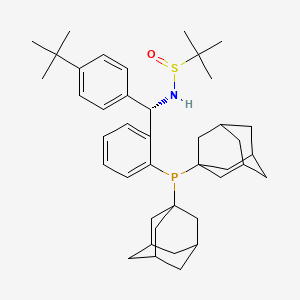



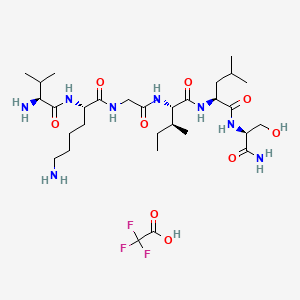
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
